N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
説明
This compound is a synthetic molecule featuring a tetrahydroquinazolinone core substituted with a benzodioxole moiety and a cyclohexenylethyl carbamoyl group.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6/c35-27(32-18-22-12-13-25-26(17-22)40-20-39-25)11-6-16-33-29(37)23-9-4-5-10-24(23)34(30(33)38)19-28(36)31-15-14-21-7-2-1-3-8-21/h4-5,7,9-10,12-13,17H,1-3,6,8,11,14-16,18-20H2,(H,31,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXBOMDIXRFMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O5 |
| Molar Mass | 441.457 g/mol |
| LogP | 2.12 |
| Density | 1.48 g/cm³ (predicted) |
| pKa | 13.11 (predicted) |
1. Anti-inflammatory Activity
Research indicates that compounds containing the benzodioxole moiety often exhibit anti-inflammatory properties. A study demonstrated that similar benzodioxole derivatives acted as competitive inhibitors of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. In particular, certain derivatives showed IC50 values ranging from 0.725 µM to 27.06 µM against COX enzymes, suggesting that modifications to the benzodioxole structure can enhance COX inhibitory activity .
2. Cytotoxic Effects
In vitro studies have shown that derivatives of benzodioxole can exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxic effects on HeLa cells at higher concentrations. However, the effective doses for COX inhibition were noted to be at least ten times greater than those required for cytotoxicity .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Enzymatic Activity : The compound likely inhibits COX enzymes by binding to their active sites, thus reducing the production of pro-inflammatory mediators.
- Induction of Apoptosis : Cytotoxic effects may be mediated through pathways that induce apoptosis in cancer cells, although specific pathways remain to be elucidated for this compound.
Case Studies and Research Findings
Several studies have investigated related compounds with similar structures:
- Cyclooxygenase Inhibition : A series of benzodioxole derivatives were synthesized and tested for their COX inhibitory activity. The most potent compounds showed selectivity for COX2 over COX1, which is advantageous for reducing side effects associated with non-selective NSAIDs .
- Cytotoxicity Assessment : In a comparative study involving various benzodioxole derivatives, it was found that modifications to the side chains significantly influenced cytotoxicity profiles against different cancer cell lines .
- Antimicrobial Testing : A derivative was tested against several bacterial strains showing promising antimicrobial activity comparable to established antibiotics .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Similarity and Mechanisms of Action
Evidence indicates that compounds sharing structural scaffolds often exhibit overlapping mechanisms of action (MOA). For example:
- Tetrahydroquinazolinone derivatives: Compounds with this core, such as those in (e.g., N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide), target enzymes like cyclooxygenase or kinases due to hydrogen-bonding interactions with the carbonyl and amide groups .
Key Finding : Structural similarity (Tanimoto coefficient >0.85) correlates with a 20% likelihood of shared gene expression profiles, but biological context (e.g., cell type, assay conditions) significantly impacts functional outcomes .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models () emphasize that minor structural modifications—such as substituting the cyclohexenylethyl group with chlorophenyl () or fluorophenyl ()—can drastically alter bioactivity. For instance:
- Electron-withdrawing substituents (e.g., -Cl, -F) enhance metabolic stability but may reduce binding affinity to hydrophilic targets.
- Hydrophobic groups (e.g., cyclohexene) improve membrane permeability but increase off-target interactions .
Functional Divergence Despite Structural Similarity
While the query compound shares a tetrahydroquinazolinone scaffold with ’s thiazolidinone derivatives, its benzodioxole and cyclohexenylethyl substituents may confer distinct target selectivity. For example:
- and show that natural product analogs with similar scaffolds (e.g., oleanolic acid vs. hederagenin) share MOA, but substituents like the benzodioxole group in the query compound could redirect activity toward neurological targets (e.g., serotonin receptors) .
- highlights that structurally similar compounds may exhibit divergent gene expression profiles under different biological conditions (e.g., cancer vs. normal cells) .
Data Tables: Structural and Functional Comparisons
Table 1: Structural Comparison of Selected Analogs
Table 2: Bioactivity Differences Driven by Substituents
Research Implications and Limitations
- Phenotypic Screening: suggests that whole-brain imaging could resolve functional differences between structurally similar compounds (e.g., query compound vs. MDMA analogs) .
- Limitations : Structural similarity alone is insufficient to predict activity; biological validation (e.g., RNA-seq, docking) remains critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
